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The advent of super-resolution microscopy has shattered the diffraction barrier of light, offering

an unprecedented view into the intricate molecular machinery of life. A key element in

harnessing the full potential of these advanced imaging techniques is the development of high-

performance fluorescent probes. Among these, DEEP RED fluorophores have emerged as

particularly advantageous for their ability to penetrate deeper into tissues with reduced

phototoxicity and autofluorescence. This comprehensive guide provides researchers, scientists,

and drug development professionals with detailed application notes and protocols for the use of

DEEP RED probes in super-resolution microscopy.

This document outlines the application of several prominent DEEP RED fluorophores in

Stimulated Emission Depletion (STED), Stochastic Optical Reconstruction Microscopy

(STORM), and Photoactivated Localization Microscopy (PALM). It includes a comparative

analysis of their photophysical properties, detailed experimental protocols for their use in both

fixed and live-cell imaging, and examples of their application in studying complex biological

processes such as signaling pathways.

Unveiling the Nanoscale: A Palette of DEEP RED
Fluorophores
The selection of an appropriate fluorophore is paramount for successful super-resolution

imaging. DEEP RED probes offer significant advantages, including lower phototoxicity and
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deeper tissue penetration, making them ideal for live-cell and in vivo studies. Below is a

summary of the key photophysical properties of several commonly used DEEP RED
fluorophores.

Fluoroph
ore

Excitatio
n (nm)

Emission
(nm)

Molar
Extinctio
n
Coefficie
nt
(M⁻¹cm⁻¹)

Quantum
Yield

Photosta
bility

Compatib
ility

MitoTracke

r Deep Red

FM

644[1][2] 665[1][2] N/A N/A Moderate
STED,

STORM

CF®660C 667[3] 685[3] 100,000[4] N/A High STORM

CF®680 680 700 210,000 0.36 High STORM

PA-

TagRFP

562 (after

photoactiva

tion)[5][6]

[7]

595 (after

photoactiva

tion)[5][6]

[7]

66,000[5]

[6]
0.38[5][7] High[5][6] PALM

Abberior

STAR RED
638[8][9] 655[8][9]

120,000[8]

[9]
0.90[8][9] Very High STED

Note: Photophysical properties can vary depending on the local environment. N/A indicates

data not readily available in the searched literature.

Illuminating Cellular Processes: Signaling Pathways
in Super-Resolution
Super-resolution microscopy with DEEP RED probes has enabled the detailed visualization of

signaling pathways, providing insights into protein organization and interactions at the

nanoscale.
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One key example is the study of the Wnt signaling pathway, which is crucial in embryonic

development and cancer. Using super-resolution imaging with a deep red membrane dye,

researchers have been able to visualize the spatial organization of key components of this

pathway at the cell membrane.[10]
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Wnt Signaling Pathway

Another significant application is in the study of G protein-coupled receptors (GPCRs), which

constitute a large family of transmembrane receptors involved in a vast array of physiological

processes. Super-resolution techniques like STED and PALM/STORM, often employing red

fluorescent proteins or dyes, have been instrumental in visualizing the organization of GPCRs

into dimers and higher-order oligomers, and their trafficking at the plasma membrane.[11][12]

[13][14][15]

Experimental Workflows: From Sample to Super-
Resolved Image
The following diagrams illustrate the general experimental workflows for STED, STORM, and

PALM microscopy using DEEP RED fluorophores.
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Detailed Experimental Protocols
Here, we provide detailed protocols for utilizing DEEP RED fluorophores in STED, STORM,

and PALM microscopy. These protocols are intended as a starting point and may require

optimization for specific cell types and targets.

Protocol 1: STED Imaging of Mitochondria with
MitoTracker Deep Red FM
Materials:

MitoTracker Deep Red FM (Thermo Fisher Scientific)

Live-cell imaging medium

35 mm glass-bottom dishes

STED microscope with a 640 nm excitation laser and a 775 nm depletion laser

Procedure:

Cell Culture: Plate cells on 35 mm glass-bottom dishes and culture to the desired confluency.

Staining:

Prepare a 200 nM working solution of MitoTracker Deep Red FM in pre-warmed live-cell

imaging medium.

Remove the culture medium from the cells and add the MitoTracker staining solution.

Incubate for 15-30 minutes at 37°C in a CO2 incubator.

Wash the cells twice with pre-warmed live-cell imaging medium.

Imaging:

Place the dish on the STED microscope stage.
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Use the 640 nm laser for excitation and the 775 nm laser for depletion.

Optimize laser powers to achieve super-resolution while minimizing phototoxicity.

Acquire images using a high-sensitivity detector.

Protocol 2: dSTORM Imaging of Cytoskeletal Proteins
with CF®680
Materials:

Primary antibody against the protein of interest (e.g., anti-tubulin)

CF®680-conjugated secondary antibody (Biotium)

Fixation buffer (4% paraformaldehyde in PBS)

Permeabilization buffer (0.1% Triton X-100 in PBS)

Blocking buffer (3% BSA in PBS)

STORM imaging buffer (e.g., GLOX buffer with an oxygen scavenging system)

TIRF microscope with 647 nm and 405 nm lasers

Procedure:

Sample Preparation:

Grow cells on high-precision coverslips.

Fix cells with 4% PFA for 10 minutes.[16]

Permeabilize with 0.1% Triton X-100 for 5 minutes.

Block with 3% BSA for 1 hour.

Incubate with the primary antibody for 1 hour at room temperature.
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Wash three times with PBS.

Incubate with the CF®680-conjugated secondary antibody for 1 hour at room temperature.

Wash three times with PBS.

Post-fix with 4% PFA for 10 minutes.[16]

Imaging:

Mount the coverslip on a microscope slide with a drop of STORM imaging buffer.

Place the slide on the TIRF microscope.

Use the 647 nm laser to excite the CF®680 and drive most molecules into a dark state.

Use the 405 nm laser at low power to photo-reactivate a sparse subset of molecules in

each frame.

Acquire a long series of images (typically 10,000-50,000 frames).[16]

Data Analysis:

Use appropriate software to localize the single-molecule events in each frame with high

precision.

Reconstruct the final super-resolution image from the localized positions.

Protocol 3: Live-Cell PALM Imaging with PA-TagRFP
Materials:

Plasmid encoding the protein of interest fused to PA-TagRFP

Transfection reagent

Live-cell imaging medium

TIRF microscope with 561 nm and 405 nm lasers

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5663316/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5663316/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Sample Preparation:

Transfect cells with the PA-TagRFP fusion construct 24-48 hours before imaging.

Plate the transfected cells on glass-bottom dishes.

Imaging:

Replace the culture medium with pre-warmed live-cell imaging medium.

Mount the dish on the TIRF microscope equipped with an environmental chamber to

maintain 37°C and 5% CO2.

Use the 561 nm laser to excite the photoactivated PA-TagRFP molecules.

Use a very low power 405 nm laser to sparsely and stochastically photoactivate the PA-

TagRFP molecules.[6][7]

Adjust the 405 nm laser power to ensure that only a few, well-separated molecules are

activated in each frame.

Acquire a series of images until most of the PA-TagRFP molecules have been

photoactivated and bleached.

Data Analysis:

Localize the single molecules in each frame.

Reconstruct the super-resolution image.

For dynamic studies, track the movement of individual molecules over time (sptPALM).[17]

Troubleshooting Common Issues
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Issue Possible Cause Suggested Solution

Low Signal-to-Noise Ratio Low labeling density.

Optimize antibody

concentrations or transfection

efficiency.

Photobleaching.

Use a more photostable dye,

reduce laser power, or use an

anti-fade mounting medium.

High Background Non-specific antibody binding.

Increase blocking time and/or

add detergents to washing

buffers.

Autofluorescence.

Use a spectrally distinct DEEP

RED probe and appropriate

emission filters.

Poor Resolution in

STORM/PALM

High density of activated

fluorophores.

Reduce the power of the

activation laser.

Sample drift.
Use a drift correction system or

software.

Cell Death in Live-Cell Imaging Phototoxicity.

Reduce laser power and

exposure time. Use a more

biocompatible imaging

medium.

By leveraging the unique properties of DEEP RED fluorophores and applying these detailed

protocols, researchers can push the boundaries of optical imaging to unravel the complexities

of cellular architecture and function at the nanoscale.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1585064?utm_src=pdf-body
https://www.benchchem.com/product/b1585064?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. file.medchemexpress.com [file.medchemexpress.com]

2. media.cellsignal.com [media.cellsignal.com]

3. FluoroFinder [app.fluorofinder.com]

4. biotium.com [biotium.com]

5. pubs.acs.org [pubs.acs.org]

6. evrogen.com [evrogen.com]

7. Evrogen PA-TagRFP: Detailed description [evrogen.com]

8. abberior STAR RED, membrane, 5 nmol, 385,00 € [abberior.shop]

9. abberior STAR RED [abberior.shop]

10. pnas.org [pnas.org]

11. researchgate.net [researchgate.net]

12. Molecular mechanism of GPCR spatial organization at the plasma membrane - PMC
[pmc.ncbi.nlm.nih.gov]

13. Imaging GPCRs trafficking and signaling with total internal reflection fluorescence
microscopy in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

14. A G protein-coupled receptor (GPCR) in red: live cell imaging of the kappa opioid
receptor-tdTomato fusion protein (KOPR-tdT) in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

15. Imaging GPCRs trafficking and signaling with total internal reflection fluorescence
microscopy in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

16. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]

17. Live-cell photoactivated localization microscopy of nanoscale adhesion dynamics -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Revolutionizing Cellular Imaging: A Guide to DEEP RED
Probes in Super-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585064#applying-deep-red-in-super-resolution-
microscopy]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://file.medchemexpress.com/batch_PDF/HY-D1783/MitoTracker-Deep-Red-FM-DataSheet-MedChemExpress.pdf
https://media.cellsignal.com/pdf/8778.pdf
https://app.fluorofinder.com/dyes/1223-cf-660c-ex-max-667-nm-em-max-685-nm
https://biotium.com/wp-content/uploads/2013/07/FL-CF660.pdf
https://pubs.acs.org/doi/10.1021/ja100906g
https://evrogen.com/protein-descriptions/PA-TagRFP-description.pdf
https://evrogen.com/products/PA-TagRFP/PA-TagRFP_Detailed_description.shtml
https://abberior.shop/abberior-STAR-RED-membrane-5-nmol
https://abberior.shop/abberior-STAR-RED
https://www.pnas.org/doi/10.1073/pnas.2122476119
https://www.researchgate.net/figure/Microscopy-and-spectroscopy-approaches-for-the-study-of-GPCR-signalling-a-Stimulated_fig2_376478454
https://pmc.ncbi.nlm.nih.gov/articles/PMC10792125/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10792125/
https://pubmed.ncbi.nlm.nih.gov/26928537/
https://pubmed.ncbi.nlm.nih.gov/26928537/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3954113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3954113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5421379/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5421379/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5663316/
https://pubmed.ncbi.nlm.nih.gov/18408726/
https://pubmed.ncbi.nlm.nih.gov/18408726/
https://www.benchchem.com/product/b1585064#applying-deep-red-in-super-resolution-microscopy
https://www.benchchem.com/product/b1585064#applying-deep-red-in-super-resolution-microscopy
https://www.benchchem.com/product/b1585064#applying-deep-red-in-super-resolution-microscopy
https://www.benchchem.com/product/b1585064#applying-deep-red-in-super-resolution-microscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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